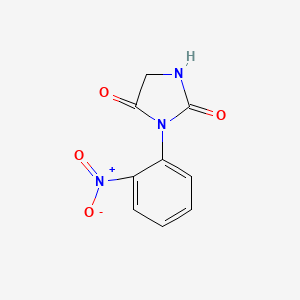

3-(2-Nitrophenyl)imidazolidine-2,4-dione

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-nitrophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c13-8-5-10-9(14)11(8)6-3-1-2-4-7(6)12(15)16/h1-4H,5H2,(H,10,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJVRVBDHFYFLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity, Reaction Mechanisms, and Physicochemical Principles

Fundamental Chemical Reactivity of the Imidazolidine-2,4-dione Ring System

The imidazolidine-2,4-dione ring, also known as hydantoin (B18101), is a five-membered heterocyclic scaffold that forms the core of 3-(2-Nitrophenyl)imidazolidine-2,4-dione. Its reactivity is dictated by the arrangement of two carbonyl groups and two nitrogen atoms within the ring.

The fundamental reactivity of the hydantoin ring is characterized by the presence of both electrophilic and nucleophilic centers. The carbonyl carbons (at positions 2 and 4) are electrophilic, making them susceptible to attack by nucleophiles. Conversely, the nitrogen atoms can act as nucleophiles. The hydantoin ring contains two distinct nitrogen atoms, N1 and N3. The proton on the N3 nitrogen is generally more acidic than the proton on the N1 nitrogen. This increased acidity is due to the N3 proton being flanked by two electron-withdrawing carbonyl groups, which stabilize the resulting conjugate base through resonance.

As a result of this acidity difference, deprotonation and subsequent reactions, such as alkylation or arylation, often occur preferentially at the N3 position under basic conditions. researchgate.net Selective functionalization at the N1 position is more challenging and typically requires specific synthetic strategies, such as protecting the N3 position or using particular base and solvent systems. In the case of this compound, the N3 position is already substituted, leaving the N1 position as the primary site for reactions involving the ring's nitrogen atoms.

The C5 position of the hydantoin ring can also be reactive, particularly if it bears a hydrogen atom. The acidity of this C-H bond allows for the formation of a carbanion, which can then react with various electrophiles.

| Position | Chemical Nature | Common Reactions |

|---|---|---|

| N1-H | Weakly Acidic, Nucleophilic | Alkylation, Arylation (less reactive than N3-H) |

| C2=O | Electrophilic | Nucleophilic attack, Hydrolysis |

| N3-H | Acidic, Nucleophilic | Deprotonation, Alkylation, Arylation (preferential site) |

| C4=O | Electrophilic | Nucleophilic attack, Hydrolysis |

| C5-H | Acidic (if substituted with H) | Enolate formation, Alkylation |

Investigation of Reaction Mechanisms

The formation and transformation of the imidazolidine-2,4-dione ring are governed by several key reaction mechanisms.

The synthesis of the hydantoin ring, including N-substituted variants like this compound, is often achieved through cyclization reactions. Two of the most prominent methods are the Bucherer-Bergs synthesis and the Urech hydantoin synthesis.

The Bucherer-Bergs reaction is a multicomponent reaction that typically uses a carbonyl compound (an aldehyde or ketone), ammonium (B1175870) carbonate, and a cyanide source (like potassium cyanide) to form a 5,5-disubstituted hydantoin. alfa-chemistry.comwikipedia.orgmdpi.com The mechanism is believed to proceed through several key steps:

Formation of a cyanohydrin from the carbonyl compound and cyanide.

Reaction with ammonia (B1221849) (from ammonium carbonate) to form an α-aminonitrile. nih.gov

The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate) to form a carbamic acid intermediate.

Intramolecular cyclization occurs, followed by rearrangement, to yield the stable hydantoin ring. alfa-chemistry.com An alternative pathway involves the cyclization of the aminonitrile to a 5-imino-oxazolidin-2-one, which then rearranges to the final hydantoin product via an isocyanate intermediate. alfa-chemistry.comwikipedia.org

The Urech hydantoin synthesis involves the reaction of an amino acid with potassium cyanate (B1221674), followed by acid-catalyzed cyclization. wikipedia.orgwikipedia.org The mechanism involves:

Nucleophilic attack of the amino group of the amino acid on potassium cyanate to form a carbamoyl (B1232498) (ureido) acid intermediate.

In the presence of acid, the ureido acid undergoes an intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid group, followed by dehydration to form the imidazolidine-2,4-dione ring. organic-chemistry.org

For the synthesis of an N3-substituted hydantoin such as this compound, a variation of these methods would be employed, for instance, by starting with an N-substituted amino acid or by reacting an α-amino acid with an isocyanate (e.g., 2-nitrophenyl isocyanate) to form an N-substituted ureido acid, which then cyclizes. mdpi.com

Imine intermediates can play a role in both the synthesis and degradation of hydantoin rings. For instance, in a variation of the Bucherer-Bergs reaction, an initially formed imine can be attacked by cyanide to form the key aminonitrile intermediate. wikipedia.org The hydrolysis of imines is a reversible process that regenerates the corresponding carbonyl compound and amine. byjus.com

The hydrolysis of 4-imino-imidazolidin-2-ones, which are structurally related to hydantoins, has been studied to understand the cyclization of their precursors, hydantoic acid amides. rsc.org The hydrolysis of these imines proceeds through a tetrahedral intermediate. This reaction is initiated by the protonation of the imine nitrogen, which makes the imine carbon highly electrophilic and susceptible to attack by water. chemistrysteps.com A subsequent proton transfer and elimination of ammonia leads to the formation of the corresponding hydantoin. rsc.orgchemistrysteps.com The rate-limiting step in this mechanism is often the attack of water on the protonated imine. rsc.org

Ring opening of the hydantoin to form an N-carbamoyl amino acid intermediate. researchgate.netacs.org

Hydrolysis of the N-carbamoyl amino acid to release the final amino acid, ammonia, and carbon dioxide. nih.govacs.org

| Reaction | Key Steps | Intermediate(s) | Final Product(s) |

|---|---|---|---|

| Imine Hydrolysis | 1. Protonation of imine nitrogen 2. Nucleophilic attack by water 3. Proton transfer 4. Elimination of amine | Iminium ion, Carbinolamine | Carbonyl compound, Amine |

| Hydantoin Hydrolysis | 1. Nucleophilic attack (H₂O or OH⁻) at C4=O 2. Ring opening 3. Decarboxylation and release of ammonia | N-carbamoyl amino acid | Amino acid, CO₂, NH₃ |

The imidazolidine-2,4-dione ring, while generally stable, can participate in rearrangement and ring transformation reactions under specific conditions. One such transformation involves a ring expansion reaction where a urea-tethered aminonitrile anion acts as a nucleophile in an SNAr substitution on an unactivated arene. nih.gov This process results in a two-carbon insertion into an aromatic C–N bond, leading to the formation of an iminohydantoin-bridged medium-sized ring. The resulting iminohydantoin can then be hydrolyzed to the corresponding hydantoin-bridged structure. nih.gov Such reactions highlight the versatility of the hydantoin scaffold in the synthesis of complex, polycyclic architectures.

Additionally, transformations of thiohydantoins (where one or both carbonyls are replaced by a thiocarbonyl) into hydantoins can be achieved through oxidation, for example, using reagents like hydrogen peroxide. nih.govresearchgate.net This demonstrates a functional group interconversion that preserves the core ring structure.

Acid-Base Properties and Protonation Equilibria (pKa Determination and Correlation)

The acid-base properties of the imidazolidine-2,4-dione ring are crucial to its reactivity. The parent hydantoin molecule has two acidic protons, at the N1 and N3 positions. The pKa of the N3 proton is significantly lower (more acidic) than that of the N1 proton. For the parent hydantoin, the pKa is approximately 9.3. kyoto-u.ac.jp This enhanced acidity at N3 is attributed to the delocalization of the negative charge of the conjugate base across two adjacent carbonyl groups.

For this compound, the N3 position is substituted, so the only acidic ring proton is at the N1 position. The acidity of this N1-H proton is influenced by the electronic properties of the substituent at N3. The 2-nitrophenyl group is a strong electron-withdrawing group due to both the inductive effect of the nitro group and its aromatic nature. libretexts.org

Electron-withdrawing substituents stabilize the conjugate base (anion) formed upon deprotonation, thereby increasing the acidity of the parent molecule (i.e., lowering its pKa value). pressbooks.pub Therefore, the 2-nitrophenyl group at the N3 position is expected to significantly increase the acidity of the N1 proton in this compound compared to an N3-alkyl-substituted hydantoin. This increased acidity makes the N1 proton more readily removable under basic conditions, facilitating reactions at this position.

| Proton Position | Structural Feature | Effect on Acidity | Reason |

|---|---|---|---|

| N3-H | Flanked by two C=O groups | More acidic | Resonance stabilization of conjugate base |

| N1-H | Adjacent to one C=O group | Less acidic | Less resonance stabilization of conjugate base |

| N1-H | Electron-withdrawing group at N3 (e.g., 2-Nitrophenyl) | Acidity Increased | Inductive electron withdrawal stabilizes the N1 anion libretexts.orgpressbooks.pub |

| N1-H | Electron-donating group at N3 (e.g., alkyl) | Acidity Decreased | Inductive electron donation destabilizes the N1 anion |

Advanced Spectroscopic and Structural Characterization of 3 2 Nitrophenyl Imidazolidine 2,4 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(2-nitrophenyl)imidazolidine-2,4-dione derivatives, providing detailed information about the molecular framework, connectivity, and stereochemistry. mdpi.comdoi.orgresearchgate.netnih.govscialert.net

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Structure Confirmation

One-dimensional NMR spectra offer a fundamental confirmation of the chemical structure. mdpi.com

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the 2-nitrophenyl group and the methylene (B1212753) protons of the imidazolidine-2,4-dione ring. The aromatic protons typically appear as a complex multiplet in the downfield region (δ 7.0-8.5 ppm) due to spin-spin coupling. The CH₂ protons of the hydantoin (B18101) ring often present as a singlet around δ 3.8-4.7 ppm, although their magnetic environment can be influenced by the substitution pattern and conformational effects. acs.org An NH proton signal, if present (on N1), typically appears as a broad singlet at a downfield chemical shift (δ > 7.9 ppm). acs.org

¹³C NMR: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The two carbonyl carbons (C=O) of the imidazolidine-2,4-dione ring are readily identified by their characteristic downfield chemical shifts, typically resonating in the range of δ 155-175 ppm. mdpi.comresearchgate.net The aromatic carbons of the nitrophenyl substituent appear between δ 120-150 ppm, with the carbon atom attached to the nitro group showing a distinct shift. The methylene carbon of the hydantoin ring is observed in the aliphatic region, typically around δ 40-50 ppm.

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct insight into the electronic environment of the nitrogen atoms. The nitrogen of the nitro group and the two nitrogens within the imidazolidine ring would exhibit distinct chemical shifts, reflecting their different hybridization and chemical environments.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Imidazolidine-2,4-dione Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (C2, C4) | - | 155 - 175 |

| CH₂ (C5) | 3.8 - 4.7 | 40 - 50 |

| Aromatic CH | 7.0 - 8.5 | 120 - 145 |

| Aromatic C-NO₂ | - | ~147 |

| Aromatic C-N | - | ~130 - 140 |

Two-Dimensional NMR Techniques (DEPT, HMQC, HMBC, NOESY) for Complete Assignment and Stereochemical Elucidation

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals and for probing the stereochemistry of these molecules.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, aiding in the assignment of the aliphatic and aromatic signals in the ¹³C NMR spectrum.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments establish direct one-bond correlations between protons and the carbons they are attached to. This is crucial for definitively linking the proton signals of the imidazolidine and nitrophenyl rings to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to assembling the molecular structure by revealing long-range (2-3 bond) correlations between protons and carbons. For instance, correlations can be observed from the methylene protons on the imidazolidine ring to the carbonyl carbons and to the quaternary carbon of the phenyl ring, confirming the connectivity between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation and stereochemistry. For example, NOE correlations between protons on the nitrophenyl ring and the imidazolidine ring can elucidate the relative orientation of these two structural units.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives. doi.orgresearchgate.netacs.orgnih.govresearchgate.net The spectrum is typically dominated by strong absorptions corresponding to the carbonyl and nitro groups.

Key characteristic absorption bands include:

C=O Stretching: The two carbonyl groups of the imidazolidine-2,4-dione ring give rise to strong, distinct stretching vibrations. These bands are typically observed in the region of 1700-1780 cm⁻¹. The exact positions can be influenced by electronic and steric effects of substituents. mdpi.comacs.org

N-O Stretching (Nitro Group): The nitro group is characterized by two prominent stretching bands: an asymmetric stretch typically found around 1510-1530 cm⁻¹ and a symmetric stretch appearing near 1350-1360 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group in the imidazolidine ring appears just below 3000 cm⁻¹. researchgate.net

N-H Stretching: If the N1 position of the imidazolidine ring is unsubstituted, a characteristic N-H stretching band would be visible in the range of 3100-3300 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) |

|---|---|---|

| C=O | Asymmetric Stretch | ~1770 - 1780 |

| C=O | Symmetric Stretch | ~1700 - 1710 |

| NO₂ | Asymmetric Stretch | ~1510 - 1530 |

| NO₂ | Symmetric Stretch | ~1350 - 1360 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Studies

Mass spectrometry (MS) is employed to confirm the molecular weight of the synthesized compounds and to study their fragmentation patterns, which provides additional structural evidence. doi.orgacs.orgresearchgate.netnih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. rsc.org

Upon electron ionization (EI) or using softer ionization techniques like electrospray ionization (ESI), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is observed, confirming the molecular mass. The fragmentation pattern of this compound derivatives often involves characteristic losses of small neutral molecules or radicals. Common fragmentation pathways may include:

Loss of the nitro group (NO₂)

Cleavage of the N-phenyl bond

Decarbonylation (loss of CO)

Ring fragmentation of the imidazolidine-2,4-dione core

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. chemrxiv.org Studies on related structures, such as 2-imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one, reveal important conformational features that can be extrapolated. nih.gov

Key structural parameters obtained from X-ray analysis include:

Conformation: The analysis reveals the planarity of the imidazolidine-2,4-dione ring and the relative orientation of the 2-nitrophenyl substituent. nih.gov A significant parameter is the dihedral angle between the plane of the imidazolidine ring and the plane of the phenyl ring, which is often substantial due to steric hindrance. nih.gov

Bond Lengths and Angles: Precise measurements confirm the expected bond lengths and angles for the sp² and sp³ hybridized atoms within the molecule.

Intermolecular Interactions: The crystal packing is often stabilized by a network of intermolecular interactions, such as hydrogen bonding (if N-H groups are present) and π-π stacking between the aromatic rings of adjacent molecules. nih.gov

Table 3: Illustrative Crystallographic Data for a Related Thiazolidinone Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Phenyl/Thiazolidinone) | 78.42 (4)° |

| Intermolecular Interactions | N-H···O hydrogen bonding, π-π stacking |

Data for 2-imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one, illustrating typical parameters. nih.gov

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy for Electronic Transitions and Photophysical Properties)

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule and is used to characterize its photophysical properties. nepjol.info The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. nepjol.info

π→π Transitions:* These high-energy transitions are associated with the aromatic system of the nitrophenyl ring and the C=O groups. They typically result in strong absorption bands in the UV region.

n→π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen of the carbonyls or the nitrogen of the nitro group) to an anti-bonding π* orbital. These transitions are generally weaker and appear at longer wavelengths.

The presence of the chromophoric nitro group and the phenyl ring conjugated with the hydantoin system gives rise to characteristic absorption maxima (λ_max). nepjol.info The position and intensity of these bands can be influenced by the solvent polarity. semanticscholar.org For instance, a related compound, (E)-1-(4-((2-(2,4-dinitrophenyl)hydrazono)methyl)phenyl)piperidine, exhibits a significant absorption peak at 406 nm, attributed to π–π* transitions and intramolecular charge transfer. nepjol.info

Based on a comprehensive search for scholarly articles and research data, there is currently no specific published computational chemistry or molecular modeling research available for the compound This compound that addresses the detailed topics requested.

Studies providing in-depth Density Functional Theory (DFT) investigations—including structural optimization, frontier molecular orbital analysis, vibrational frequency calculations, and global reactivity descriptors—for this exact molecule could not be located. Similarly, specific Molecular Dynamics (MD) simulation results detailing the conformational space and stability of this compound are not present in the available scientific literature.

While computational studies exist for structurally related compounds containing the imidazolidine-2,4-dione scaffold, the strict requirement to focus solely on this compound prevents the inclusion of that data. Therefore, it is not possible to generate the requested article with the required scientific accuracy and detail at this time.

Computational Chemistry and Molecular Modeling Studies of 3 2 Nitrophenyl Imidazolidine 2,4 Dione

Molecular Dynamics (MD) Simulations

Solvent Effects on Molecular Behavior

The behavior of a molecule in a biological system is profoundly influenced by its surrounding solvent environment, typically water. Computational studies focusing on solvent effects aim to understand how interactions between a solute, such as 3-(2-Nitrophenyl)imidazolidine-2,4-dione, and solvent molecules affect its conformation, stability, and reactivity. These effects are broadly categorized as nonspecific (arising from the bulk properties of the solvent, like its dielectric constant) and specific (involving direct interactions like hydrogen bonding). researchgate.net

For heterocyclic compounds, computational models often analyze the thermodynamics of conformational equilibria in various solvents. researchgate.net The solubility and stability of related imidazolidine-2,4-dione compounds have been investigated through both crystallographic and computational analyses, revealing how the propensity to form solvates and hydrates is linked to molecular packing and hydrogen bonding patterns. chemrxiv.org Such studies often model the free energy of dissolution by considering contributions from solvent-solvent interactions, solute-solvent interactions (solvation), and solute-solute interactions. nih.gov Molecular dynamics (MD) simulations are also employed to study the solvation shell structure and the dynamics of interactions between heterocyclic drugs and solvent components, such as the hydrogen bonding network in deep eutectic solvents. rsc.org Understanding these solvent effects is crucial for accurately predicting the behavior of this compound in both experimental and physiological settings.

Ligand-Target Interaction Dynamics and Binding Mode Proposals

While molecular docking provides a static snapshot of a ligand binding to its receptor, molecular dynamics (MD) simulations offer a dynamic view of this interaction over time. These simulations are crucial for assessing the stability of the predicted binding pose and understanding the nuanced conformational changes that occur in both the ligand and the target protein upon binding. researchgate.netnih.gov

For derivatives of the imidazolidine-2,4-dione scaffold, MD simulations have been instrumental in studying their interactions with therapeutic targets like Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling. nih.govnih.gov These simulations can reveal the stability of the ligand within the active site, identifying key amino acid residues that form persistent hydrogen bonds or other crucial interactions. oup.comoup.com For example, one study identified a selective PTP1B inhibitor with an imidazolidine-2,4-dione core and used MD simulations and binding free energy calculations to propose its most probable binding mode. nih.govresearchgate.net Such analyses highlight the dynamic nature of the key loops within the PTP1B active site (like the WPD, R, and S loops) and how their flexibility allows for inhibitor entry and stabilization. oup.com These dynamic studies provide a more realistic model of the binding event, offering valuable insights for the design of inhibitors with improved potency and selectivity. researchgate.netoup.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, establishing mathematical relationships between the chemical structure of a series of compounds and their biological activity. These models allow for the prediction of the activity of novel molecules, thereby guiding synthetic efforts toward more potent and selective compounds.

2D-QSAR and 3D-QSAR Model Development for Structure-Property Relationships

Both 2D and 3D-QSAR models have been extensively developed for imidazolidine-2,4-dione derivatives to understand the structural requirements for their biological activities, particularly as PTP1B inhibitors. nih.gov

2D-QSAR models correlate biological activity with physicochemical descriptors calculated from the 2D structure of the molecule, such as electronic, thermodynamic, and topological parameters. bohrium.comresearchgate.net These models are computationally efficient and provide valuable insights into the general features required for activity.

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding. These methods align a series of molecules and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. nih.govresearchgate.net The resulting contour maps visualize regions where modifications to the molecular structure would likely enhance or diminish biological activity. For a series of imidazolidine-2,4-dione PTP1B inhibitors, a 3D-QSAR study found the CoMSIA model to be highly predictive. nih.govresearchgate.net The statistical robustness of these models is validated through various internal and external validation metrics.

Table 1: Statistical Validation of 3D-QSAR Models for Imidazolidine-2,4-dione PTP1B Inhibitors

| Parameter | CoMFA Model | CoMSIA Model | Description |

|---|---|---|---|

| q² | 0.543 | 0.777 | Cross-validated correlation coefficient (leave-one-out), indicates internal predictive ability. |

| r² | 0.998 | 0.999 | Non-cross-validated correlation coefficient, indicates the goodness of fit of the model. |

| SEE | 0.029 | 0.013 | Standard Error of Estimate, measures the quality of the fit. |

| r²_pred | 0.754 | 0.836 | Predictive correlation coefficient for the external test set, indicates external predictive ability. |

Data sourced from a study on imidazolidine-2,4-dione derivatives as PTP1B inhibitors. nih.gov

Application of Artificial Neural Networks (ANN) and Multiple Linear Regression (MLR)

Within the framework of QSAR, various statistical methods are used to build the predictive models. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are two commonly applied techniques. mdpi.com

Multiple Linear Regression (MLR) is a classical statistical method used to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity). nih.gov While straightforward and easy to interpret, MLR may not capture complex, non-linear relationships between structure and activity. mdpi.com

Artificial Neural Networks (ANN) are computational models inspired by the structure and function of biological neural networks. mdpi.com They are capable of modeling highly complex and non-linear relationships, which are common in biological systems. bohrium.com A comprehensive QSAR study on thirty-nine imidazolidine-2,4-dione derivatives as PTP1B inhibitors compared the performance of MLR and ANN models. bohrium.comresearchgate.net The study found that the ANN model demonstrated significant superiority over the MLR method in predicting the antidiabetic activity of the compounds. bohrium.comresearchgate.net

Table 2: Comparison of MLR and ANN Model Performance for Imidazolidine-2,4-dione Derivatives

| Statistical Parameter | MLR Model | ANN Model |

|---|---|---|

| R (Correlation Coefficient) | 0.892 | 0.966 |

| R² (Coefficient of Determination) | 0.796 | 0.934 |

| MSE (Mean Squared Error) | 0.083 | 0.027 |

This table presents a comparison of statistical results from a 2D-QSAR study on imidazolidine-2,4-dione derivatives, highlighting the superior performance of the ANN model. bohrium.comresearchgate.net

Molecular Docking Investigations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net This method is crucial for understanding the binding mode of potential drugs like this compound at the active site of their biological targets. researchgate.net

Docking studies have been widely performed on imidazolidine-2,4-dione derivatives to elucidate their interactions with various receptors, including PTP1B, Bcl-2 proteins, and quorum-sensing receptors in bacteria. nih.govnih.govnih.gov These studies help to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that are critical for binding affinity and selectivity. ijper.org

For instance, docking analyses of imidazolidine-2,4-dione inhibitors into the PTP1B active site have provided insights that complement 3D-QSAR models. nih.govresearchgate.net They can confirm the importance of specific structural features highlighted by QSAR contour maps and explain the activity of potent compounds at a molecular level. nih.gov Similarly, docking studies have been used to explore the binding of derivatives to the androgen receptor and to guide the design of new antitumor agents. doaj.orgresearchgate.net The results from these computational investigations are fundamental for the structure-based design of new, more effective inhibitors based on the imidazolidine-2,4-dione scaffold.

Structure Research Activity Relationships Srar in Imidazolidine 2,4 Dione Systems

Influence of Substitution Patterns on Chemical Reactivity Profiles

The chemical reactivity of the imidazolidine-2,4-dione scaffold is significantly modulated by the nature and position of its substituents. The core structure contains two carbonyl groups and two nitrogen atoms, which are susceptible to various chemical transformations. The presence of substituents can alter the electron density distribution within the heterocyclic ring, thereby affecting the reactivity of these functional groups. organic-chemistry.orgresearchgate.net

For instance, the introduction of an electron-withdrawing group, such as the 2-nitrophenyl group at the N3 position in 3-(2-Nitrophenyl)imidazolidine-2,4-dione, is expected to have a profound impact on the molecule's reactivity. The nitro group (-NO2) is a strong deactivating group, which reduces the electron density on the phenyl ring and, by extension, influences the imidazolidine-2,4-dione core. This electronic pull increases the acidity of the proton at the N1 position, making it more susceptible to deprotonation. Consequently, this can facilitate N1-alkylation or other reactions involving the N1-anion.

Furthermore, the electron-withdrawing nature of the N3-substituent can enhance the electrophilicity of the carbonyl carbons (C2 and C4), making them more prone to nucleophilic attack. This is a critical consideration in the synthesis of more complex derivatives and in understanding the molecule's interactions with biological nucleophiles. The general reactivity is also influenced by substituents at the C5 position, where different groups can introduce steric hindrance or additional reactive sites. ceon.rsresearchgate.net

| Substitution Pattern | Expected Effect on Reactivity | Rationale |

| N3-Electron-Withdrawing Group (e.g., 2-Nitrophenyl) | - Increases acidity of N1-H- Increases electrophilicity of C2/C4 carbonyls | Inductive and resonance effects pull electron density away from the imidazolidine-2,4-dione ring. |

| N1-Alkyl Group | - Removes the acidic N1-H proton- May introduce steric hindrance | Blocks a key site for hydrogen bonding and deprotonation; can sterically shield adjacent carbonyl groups. |

| C5-Alkyl/Aryl Groups | - Can introduce steric hindrance- Can be a site for further functionalization | The bulkiness of the group can affect the approach of reactants to the ring. The substituent itself may possess reactive functional groups. ceon.rs |

Positional Effects of Substituents (N1, N3, C5) on Molecular Properties and Interactions

N1 Position: Substitution at the N1 position removes the only hydrogen bond donor on the heterocyclic ring, which significantly alters the molecule's ability to participate in hydrogen bonding networks. This can affect its solubility in protic solvents and its interaction with biological targets that rely on hydrogen bond donation.

N3 Position: In this compound, the substituent is at the N3 position. This leaves the N1-H available for hydrogen bonding. The bulky and rigid 2-nitrophenyl group can influence the molecule's conformation and introduce specific steric constraints. The presence of this aromatic system also allows for π-π stacking interactions, which can be a significant factor in crystal packing and receptor binding. chemrxiv.org The nitro group itself can act as a hydrogen bond acceptor.

C5 Position: The C5 position is often a key site for introducing diversity into imidazolidine-2,4-dione derivatives. ceon.rsresearchgate.net Substituents at this position project away from the core ring and can have a major impact on the molecule's shape and how it fits into a binding pocket. The stereochemistry at a chiral C5 center is also a critical determinant of biological activity in many cases.

| Position | Influence on Molecular Properties and Interactions | Example from Research |

| N1 | - Blocks N-H hydrogen bond donation.- Alters polarity and solubility profiles. | N-alkylation is a common strategy to modify pharmacokinetic properties. |

| N3 | - Influences the electronic properties of the ring.- Can introduce steric bulk and new interaction sites (e.g., π-stacking, H-bond acceptance). | The 3-phenyl substituent is common in various biologically active hydantoins. mdpi.com |

| C5 | - Directly modulates the overall shape and steric profile.- Often critical for specific interactions with biological targets. | 5,5-disubstituted hydantoins like Phenytoin (B1677684) exhibit distinct pharmacological profiles based on the C5 groups. researchgate.net |

Bioisosteric Replacements within the Imidazolidine-2,4-dione Scaffold

Bioisosterism, the replacement of a functional group with another that retains similar physical or chemical properties, is a widely used strategy in medicinal chemistry to modulate the activity, toxicity, or pharmacokinetics of a lead compound. wikipedia.org The imidazolidine-2,4-dione scaffold can be subjected to bioisosteric replacement, with thiazolidine-2,4-diones and thiohydantoins being two of the most common examples. nih.govnih.gov

Thiohydantoins (2-Thioxoimidazolidin-4-ones): Thiohydantoins are direct analogs where one of the carbonyl oxygens of the imidazolidine-2,4-dione is replaced by a sulfur atom, typically at the C2 position. researchgate.netnih.govhelsinki.fi This replacement of a carbonyl group (C=O) with a thiocarbonyl group (C=S) increases the molecule's lipophilicity and can alter its hydrogen bonding capabilities, as the sulfur atom is a weaker hydrogen bond acceptor than oxygen. mdpi.com This modification has been explored to generate compounds with a wide range of biological activities. helsinki.finih.gov

| Scaffold | Key Structural Difference from Imidazolidine-2,4-dione | Impact on Properties |

| Thiazolidine-2,4-dione | Replacement of N1-H with a sulfur atom. | - Loss of N-H hydrogen bond donor.- Altered ring geometry and size.- Different electronic distribution. mdpi.com |

| 2-Thiohydantoin (B1682308) | Replacement of C2-carbonyl oxygen with sulfur. | - Increased lipophilicity.- Weaker hydrogen bond acceptor capability at the C2 position.- Potential for different metabolic pathways. helsinki.fimdpi.com |

Correlation between Physicochemical Parameters (e.g., pKa) and Observed Research Phenomena

Physicochemical parameters are crucial for understanding and predicting the behavior of molecules in chemical and biological systems. For imidazolidine-2,4-dione derivatives, the acid dissociation constant (pKa) is a particularly important parameter. nih.gov The primary acidic proton is typically the one at the N1 position, and its pKa value is a measure of its tendency to be donated.

The pKa of the N1-H is heavily influenced by the substituent at the N3 position. An electron-withdrawing group at N3, such as the 2-nitrophenyl group, stabilizes the resulting anion upon deprotonation, thereby lowering the pKa and making the compound more acidic. This increased acidity can have several consequences:

Solubility: The ability to deprotonate at physiological pH can increase a compound's solubility in aqueous media.

Membrane Permeability: Ionization state is a key determinant of a molecule's ability to cross biological membranes. A lower pKa means the compound will be more ionized at a given pH, which can affect its absorption and distribution. nih.gov

Target Binding: The N1-H often acts as a crucial hydrogen bond donor in interactions with biological macromolecules. The strength of this interaction can be correlated with the acidity of the proton.

Research has shown that for certain classes of related compounds, a correlation can be established between the experimentally determined pKa values and observed biological activities, although this relationship is not always linear or simple. nih.govresearchgate.net For example, the optimal pKa for target binding may fall within a specific range to ensure that the molecule is in the correct protonation state to engage with its binding partner. Therefore, understanding and predicting the pKa of derivatives like this compound is essential for rationalizing its chemical behavior and potential biological interactions.

Analytical and Research Oriented Characterization Methods

Chromatographic Techniques for Purity Assessment and Isolation in Research (e.g., Thin Layer Chromatography, Flash Column Chromatography)

Chromatographic methods are indispensable tools for the separation and purification of organic compounds. Thin-Layer Chromatography (TLC) and Flash Column Chromatography are routinely used in the analysis and isolation of imidazolidine-2,4-dione derivatives.

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of chemical reactions, identify compounds, and determine their purity. fishersci.com A small amount of the compound is spotted onto a stationary phase, typically a plate coated with silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. getty.edu The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. For 3-(2-Nitrophenyl)imidazolidine-2,4-dione, various solvent systems, often mixtures of nonpolar and polar solvents like hexanes and ethyl acetate (B1210297), can be tested to achieve optimal separation. Visualization can be achieved under UV light or by using chemical staining agents. sarponggroup.comnih.gov

Flash Column Chromatography is a preparative technique used to purify larger quantities of a compound from a mixture. rochester.edu It operates on the same principles as TLC but on a larger scale, using a glass column packed with a stationary phase (e.g., silica gel). rsc.org The crude product is loaded onto the top of the column, and the chosen eluent is passed through the column under positive pressure, accelerating the separation process. The selection of the solvent system for flash chromatography is typically optimized using TLC, aiming for an Rf value of approximately 0.3 for the desired compound to ensure efficient purification. rochester.edu Fractions are collected as the eluent exits the column and are analyzed by TLC to identify those containing the pure product.

| Solvent System (Hexane:Ethyl Acetate) | Observed Rf Value | Observations |

|---|---|---|

| 4:1 | 0.15 | Low mobility; compound is highly retained by the silica gel. |

| 2:1 | 0.35 | Good mobility; suitable for flash column chromatography. Impurities are well-separated. |

| 1:1 | 0.60 | High mobility; less separation from less polar impurities. |

| 1:2 | 0.85 | Very high mobility; poor separation, spot is near the solvent front. |

Elemental Analysis for Compositional Verification

Elemental analysis is a destructive analytical technique that provides the mass percentages of the constituent elements in a compound. For a novel synthesized compound like this compound, this method is crucial for confirming its empirical and molecular formula. The process involves combusting a small, precisely weighed sample of the pure compound, and the resulting combustion products (e.g., CO2, H2O, N2) are collected and quantified.

The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are then compared with the theoretical values calculated from the compound's proposed chemical formula (C₉H₇N₃O₄). A close correlation between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity. mdpi.com

| Element | Calculated Mass % | Found Mass % (Hypothetical) | Difference % |

|---|---|---|---|

| Carbon (C) | 45.97% | 46.05% | +0.08% |

| Hydrogen (H) | 3.00% | 2.95% | -0.05% |

| Nitrogen (N) | 17.87% | 17.81% | -0.06% |

| Oxygen (O) | 27.21% | N/A (Often determined by difference) | N/A |

Thermal Analysis Methods (e.g., Thermogravimetric Analysis) for Material Characterization

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. Thermogravimetric Analysis (TGA) is particularly useful for determining the thermal stability and decomposition profile of compounds like this compound.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A TGA thermogram plots mass loss against temperature. From this plot, key information can be extracted, such as the onset temperature of decomposition, which indicates the upper limit of the compound's thermal stability. The thermogram can also reveal whether the decomposition occurs in a single step or multiple steps and the amount of residual mass at the end of the analysis. For imidazolinone derivatives, TGA helps in determining thermal stability, which is influenced by the types of substituents on the molecule. researchgate.net

| Parameter | Description | Typical Value |

|---|---|---|

| Heating Rate | The rate at which the sample temperature is increased. | 10 °C/min |

| Atmosphere | The gas surrounding the sample (e.g., inert like Nitrogen). | Nitrogen (N₂) |

| Initial Decomposition Temperature (IDT) | The temperature at which significant mass loss begins. | ~250 °C |

| Temperature of Maximum Decomposition | The temperature at which the rate of mass loss is highest. | ~300 °C |

| Residual Mass | The percentage of mass remaining at the end of the experiment (e.g., at 600 °C). | < 5% |

Microscopic Techniques for Morphological and Structural Analysis (e.g., Transmission Electron Microscopy)

Microscopic techniques are employed to visualize the surface topography, morphology, and, in some cases, the internal structure of materials at high magnification. While X-ray crystallography is the definitive method for determining the atomic arrangement in crystalline solids, electron microscopy can provide complementary information on particle size, shape, and aggregation.

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. The interaction of the electrons with the sample forms an image with significantly higher resolution than light microscopy. For a small organic molecule like this compound, TEM would not typically be used to resolve the molecular structure itself. Instead, it could be valuable for characterizing the morphology of nanocrystals or other nanoscale formulations of the compound. It can reveal details about crystal habit, size distribution, and the presence of any amorphous material or defects, which can be important for understanding the material's bulk properties. The stability of the sample under the high-energy electron beam is a critical consideration during TEM analysis. nih.gov

Emerging Research Applications of Imidazolidine 2,4 Dione Derivatives in Chemical Sciences

Role as a Versatile Building Block in Complex Organic Synthesis

The unique structural features of 3-(2-Nitrophenyl)imidazolidine-2,4-dione, also known as 3-(2-nitrophenyl)hydantoin, position it as a valuable scaffold and versatile building block in the synthesis of more complex organic molecules. The presence of the reactive nitro group on the phenyl ring, coupled with the imidazolidine-2,4-dione core, offers multiple avenues for chemical modification and elaboration.

A key transformation that unlocks the synthetic potential of this compound is the catalytic hydrogenation of the nitro group. This reaction efficiently converts the 2-nitrophenyl moiety into a 2-aminophenyl group. This transformation is significant as it introduces a nucleophilic amino group ortho to the hydantoin (B18101) ring, creating a precursor for a variety of intramolecular cyclization reactions. For instance, the catalytic hydrogenation of related 3-(2-nitrophenyl)isoxazoles has been shown to lead to the formation of fused heterocyclic systems like 4-aminoquinolines through reduction of the nitro group and subsequent ring closure. researchgate.net While specific examples for this compound are not extensively detailed in current literature, the principle of using the ortho-amino functionality as a handle for constructing fused heterocycles is a well-established synthetic strategy. researchgate.net

This approach allows for the synthesis of novel polycyclic compounds that incorporate the imidazolidine-2,4-dione ring system. Such fused heterocyclic structures are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

The imidazolidine-2,4-dione ring itself can also be a site for further functionalization. For example, methods for the selective C5-alkylation of hydantoins under phase-transfer catalysis have been developed, which could be applied to this compound to introduce additional diversity. nih.gov

The synthetic utility of this compound is summarized in the table below, highlighting its potential transformations into key intermediates.

| Starting Material | Reaction | Key Intermediate | Potential Application |

|---|---|---|---|

| This compound | Catalytic Hydrogenation | 3-(2-Aminophenyl)imidazolidine-2,4-dione | Precursor for fused heterocyclic systems |

Catalytic Applications in Organic Transformations

While direct catalytic applications of this compound are not prominently documented, the broader class of imidazolidine-2,4-dione (hydantoin) derivatives has shown significant promise in the field of catalysis. These applications primarily fall into two categories: organocatalysis and as ligands for metal-based catalysts.

Chiral imidazolidinone derivatives, which share the core five-membered ring structure, are a well-established class of organocatalysts for various asymmetric transformations. nih.govresearchgate.net These catalysts are particularly effective in promoting reactions such as asymmetric Diels-Alder reactions, demonstrating their ability to induce stereoselectivity. nih.gov The catalytic cycle often involves the formation of a chiral iminium ion intermediate, which activates the substrate towards nucleophilic attack. The stereochemical outcome of the reaction is controlled by the chiral environment provided by the catalyst.

Furthermore, imidazolidine-2,4-dione and its derivatives can act as ligands for transition metal complexes, which can then be employed as catalysts in a range of organic reactions. The nitrogen atoms within the hydantoin ring can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complex. For example, copper(II) complexes of hydantoin derivatives have been synthesized and characterized, indicating the potential for these compounds to participate in metal-catalyzed processes. nih.gov Silver(I) complexes with hydantoins have also been prepared and structurally characterized. nih.gov The specific electronic and steric properties of the 3-(2-nitrophenyl) substituent could modulate the coordination properties of the hydantoin ligand and, consequently, the catalytic behavior of its metal complexes.

The potential catalytic roles of imidazolidine-2,4-dione derivatives are outlined in the following table:

| Catalyst Type | Derivative Class | Example Application | Mode of Action |

|---|---|---|---|

| Organocatalyst | Chiral Imidazolidinones | Asymmetric Diels-Alder Reaction | Iminium ion activation |

| Metal Complex Ligand | Hydantoin Derivatives | Various metal-catalyzed reactions | Coordination to metal center |

Integration into Novel Material Systems (e.g., Antimicrobial Polymers)

Imidazolidine-2,4-dione (hydantoin) derivatives are increasingly being incorporated into polymer backbones to create novel materials with advanced functionalities, most notably antimicrobial properties. rsc.orgnih.govrsc.org These materials are often based on the N-halamine chemistry, where the nitrogen atoms in the hydantoin ring can be halogenated to form stable, yet reactive, nitrogen-halogen bonds. nih.govacs.orgnih.gov

The synthesis of these antimicrobial polymers typically involves the preparation of a polymerizable hydantoin monomer, which is then copolymerized with other monomers to form the final polymer. rsc.orgnih.govrsc.org The hydantoin moieties within the polymer can then be "activated" by treatment with a halogen source, such as chlorine bleach, to form N-halamines. nih.gov These N-halamine-containing polymers exhibit potent, broad-spectrum antimicrobial activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria. nih.govnih.gov

The mechanism of antimicrobial action involves the transfer of the positive halogen from the N-halamine to the microbial cells upon contact, leading to their inactivation. mdpi.com An attractive feature of these materials is their rechargeability; once the halogen is depleted, the antimicrobial activity can be regenerated by re-exposing the polymer to a halogen source. rsc.orgmdpi.com

While the direct incorporation of this compound into antimicrobial polymers has not been specifically reported, the versatility of the hydantoin scaffold suggests its potential in this area. The 2-nitrophenyl group could be chemically modified to introduce a polymerizable group, allowing for its integration into a polymer chain. The resulting polymer would possess the inherent antimicrobial potential of the hydantoin ring, with the nitrophenyl substituent offering possibilities for further tuning of the material's properties.

The key characteristics of hydantoin-based antimicrobial polymers are summarized below:

| Polymer Type | Active Moiety | Mechanism of Action | Key Feature |

|---|---|---|---|

| N-Halamine Polymer | Halogenated Hydantoin Ring | Oxidative damage via halogen transfer | Rechargeable antimicrobial activity |

Future Research Directions and Unexplored Avenues for 3 2 Nitrophenyl Imidazolidine 2,4 Dione Research

Development of Advanced Synthetic Strategies for Complex Derivations

While general methods for the synthesis of N-3 substituted hydantoins are established, the development of more advanced and efficient synthetic strategies for creating complex derivatives of 3-(2-Nitrophenyl)imidazolidine-2,4-dione is a promising area of research. mdpi.com Future work could focus on:

Stereoselective Synthesis: Developing methods for the stereoselective synthesis of chiral derivatives, particularly at the C-5 position of the hydantoin (B18101) ring. This is crucial for investigating the biological activities of individual enantiomers.

Combinatorial Chemistry Approaches: Utilizing combinatorial chemistry techniques to generate libraries of diverse this compound derivatives for high-throughput screening in drug discovery programs.

Green Chemistry Methodologies: Exploring more environmentally friendly synthetic routes, such as microwave-assisted synthesis or the use of greener solvents and catalysts, to reduce the environmental impact of the synthesis process.

Application of Hybrid Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools for gaining a deeper understanding of the chemical properties and reactivity of molecules. researchgate.net For this compound, hybrid computational approaches, such as combining quantum mechanics (QM) with molecular mechanics (MM), can be employed to:

Elucidate Reaction Mechanisms: Investigate the mechanisms of known and novel reactions involving the hydantoin ring and the nitrophenyl group. This can help in optimizing reaction conditions and predicting the formation of products. nih.gov

Predict Spectroscopic Properties: Accurately predict spectroscopic data (NMR, IR, etc.) to aid in the characterization of new derivatives.

Model Interactions with Biological Targets: If the compound shows biological activity, computational docking and molecular dynamics simulations can be used to model its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action at a molecular level. researchgate.netnih.gov

Exploration of Novel Chemical Reactivity Pathways

The interplay between the imidazolidine-2,4-dione ring and the 2-nitrophenyl substituent could lead to novel and unexplored chemical reactivity. Future research could investigate:

Intramolecular Reactions: The potential for intramolecular reactions between the nitro group and the hydantoin ring or its substituents. For example, reduction of the nitro group to an amino group could lead to intramolecular cyclization reactions, forming novel heterocyclic systems. ut.ac.ir

Photochemical Reactions: The influence of the nitroaromatic group on the photochemical reactivity of the hydantoin ring.

Reactions at the C-5 Position: Exploring a wider range of reactions at the C-5 position, which is known to be a reactive site in the hydantoin ring, to synthesize a variety of functionalized derivatives. thieme-connect.de

Design of Highly Selective Molecular Probes for Specific Research Targets

Molecular probes are essential tools in chemical biology for studying biological processes. The this compound scaffold could be used as a starting point for the design of highly selective molecular probes. mdpi.com This could involve:

Fluorescent Probes: Attaching a fluorophore to the molecule to create fluorescent probes for imaging specific cellular components or processes.

Affinity-Based Probes: Designing derivatives that can specifically bind to and label a target protein or enzyme, allowing for its identification and characterization.

Photoaffinity Probes: Incorporating a photoactivatable group that, upon irradiation with light, forms a covalent bond with a nearby biological target.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to new discoveries in organic synthesis, medicinal chemistry, and chemical biology.

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-nitrophenyl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of amino acids with 2-nitrophenylisocyanate under basic conditions, as described in analogous protocols for imidazolidine-2,4-dione derivatives . Microwave-assisted synthesis (e.g., 50–100°C, 30–60 min) may improve yields by enhancing reaction efficiency, as demonstrated for structurally similar compounds . Post-synthesis purification typically involves recrystallization or column chromatography, with yields ranging from 50–80% depending on substituent reactivity.

Q. How can reverse-phase HPLC be optimized for the analysis of this compound?

- Methodological Answer : Use a Newcrom R1 HPLC column with a mobile phase of acetonitrile:water (70:30 v/v) at a flow rate of 1.0 mL/min and UV detection at 254 nm. This method, validated for 3-(3,5-dichlorophenyl) analogs, achieves baseline separation with retention times <10 minutes . Adjust pH to 3.0–4.0 using trifluoroacetic acid to enhance peak symmetry for nitro-substituted derivatives.

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the imidazolidine-dione carbonyls (~170–175 ppm) and aromatic protons from the 2-nitrophenyl group (δ 7.5–8.5 ppm). Coupling patterns in the aromatic region distinguish ortho-nitro substitution .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ peaks matching the molecular weight (e.g., m/z 249.07 for C9H8N3O4). Fragmentation patterns confirm the nitro group and imidazolidine core .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). Standardize protocols using controls like 5,5-diphenylimidazolidine-2,4-dione (known bioactivity) and validate results via dose-response curves. Cross-reference with structural analogs (e.g., 3-(4-bromophenyl) derivatives) to isolate substituent-specific effects .

Q. What strategies enhance the selectivity of this compound for specific biological targets?

- Methodological Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., halogens) at the phenyl ring to modulate electron density and binding affinity, as seen in 3-(2,4-difluorophenyl) analogs .

- Molecular Docking : Use computational tools (e.g., AutoDock Vina) to predict interactions with target enzymes like matrix metalloproteinases (MMPs), guided by crystallographic data from related compounds .

Q. How does the ortho-nitro substituent influence the compound’s electronic properties and reactivity?

- Methodological Answer : The nitro group induces strong electron-withdrawing effects, lowering the HOMO energy (-9.2 eV) and increasing electrophilicity, as shown in DFT studies of nitroaryl-imidazolidines . This enhances reactivity in nucleophilic substitutions (e.g., Suzuki couplings) but may reduce solubility. Solubility can be improved via co-crystallization with cyclodextrins or salt formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.